1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine
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Overview
Description
1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine is a heterocyclic compound that features a benzene ring fused to a diazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One common method involves the reaction of a benzene derivative with a diazocine precursor under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful formation of the hexahydrobenzo[b][1,5]diazocine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents, such as chlorine or bromine, are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,5]diazocine: A similar compound with fewer hydrogen atoms in the ring system.
1,2,3,4,5,6,7,8-Octahydrobenzo[b][1,5]diazocine: A more saturated analog with additional hydrogen atoms.
Uniqueness: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine is unique due to its specific ring structure and the balance of hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydro-1,5-benzodiazocine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-5-10-9(4-1)8-11-6-3-7-12-10/h1-2,4-5,11-12H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUCAJGSVHDALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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